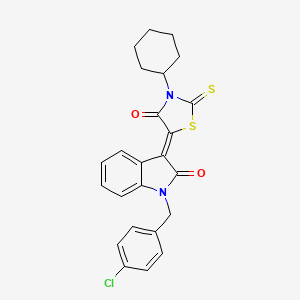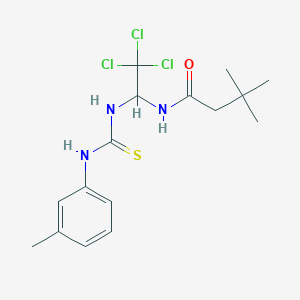
4-(4-methoxyphenyl)-N,5-diphenyl-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenacyl bromide to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline in the presence of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of hydrobromic acid in the final step is crucial for the formation of the hydrobromide salt, which enhances the compound’s stability and solubility.
化学反応の分析
Types of Reactions
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)acetamide
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)ethanamine
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)benzamide
Uniqueness
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE stands out due to its unique combination of a methoxyphenyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C22H19BrN2OS |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-N,5-diphenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-25-19-14-12-16(13-15-19)20-21(17-8-4-2-5-9-17)26-22(24-20)23-18-10-6-3-7-11-18;/h2-15H,1H3,(H,23,24);1H |
InChIキー |
QBDKGTPDJOJSEQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B11977386.png)


![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide](/img/structure/B11977401.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)


![Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11977428.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977438.png)

![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977446.png)
![Isopropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977457.png)
![2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11977461.png)
